4-(difluoromethoxy)-3-ethoxy-N-(pyridin-3-yl)benzamide
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Overview
Description
4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(3-PYRIDYL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoromethoxy and ethoxy groups, as well as a pyridyl moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(3-PYRIDYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-(difluoromethoxy)-3-ethoxybenzoic acid with an appropriate amine, such as 3-aminopyridine, under coupling conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(3-PYRIDYL)BENZAMIDE may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(3-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or ethoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(3-PYRIDYL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(3-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)-3-methoxy-N-(3-pyridyl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.
4-(Difluoromethoxy)-3-ethoxy-N-(2-pyridyl)benzamide: Similar structure with a pyridyl group at a different position.
4-(Trifluoromethoxy)-3-ethoxy-N-(3-pyridyl)benzamide: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-(DIFLUOROMETHOXY)-3-ETHOXY-N-(3-PYRIDYL)BENZAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and ethoxy groups, along with the pyridyl moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14F2N2O3 |
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Molecular Weight |
308.28 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H14F2N2O3/c1-2-21-13-8-10(5-6-12(13)22-15(16)17)14(20)19-11-4-3-7-18-9-11/h3-9,15H,2H2,1H3,(H,19,20) |
InChI Key |
WVOLRRJISRIMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)OC(F)F |
Origin of Product |
United States |
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